2-[(3-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC16284420
Molecular Formula: C18H17ClN2OS2
Molecular Weight: 376.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17ClN2OS2 |
|---|---|
| Molecular Weight | 376.9 g/mol |
| IUPAC Name | 2-[(3-chlorophenyl)methylsulfanyl]-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C18H17ClN2OS2/c1-4-8-21-17(22)15-11(2)12(3)24-16(15)20-18(21)23-10-13-6-5-7-14(19)9-13/h4-7,9H,1,8,10H2,2-3H3 |
| Standard InChI Key | GMFWNZJFQOJAIO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC(=CC=C3)Cl)CC=C)C |
Introduction
Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves conventional methods such as stirring and reflux techniques. These methods utilize readily available starting materials and can be optimized to yield a variety of derivatives with different functional groups. For instance, the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives often begins with the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of specific substituents to modulate their biological activities .
Antimicrobial Activity
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been evaluated for their antimicrobial properties against both gram-positive and gram-negative bacteria, as well as fungi. Studies have shown that these compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. Additionally, they have demonstrated antifungal activity against Candida albicans and Aspergillus niger .
Anticancer and Antitumor Activities
Some thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been investigated for their anticancer properties. These compounds can act as inhibitors of specific enzymes or proteins involved in cancer cell proliferation. For example, certain derivatives have shown cytotoxicity against cancer cell lines, suggesting potential applications in oncology .
Kinase Inhibition
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have also been explored as kinase inhibitors, particularly targeting ROCK (Rho-associated protein kinase) enzymes. These enzymes play crucial roles in cell migration and morphology. Compounds like 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one have demonstrated potent ROCK inhibition, highlighting their potential in drug discovery for conditions related to cell migration and morphology .
Potential Applications
Given their diverse biological activities, thieno[2,3-d]pyrimidin-4(3H)-one derivatives hold promise for various therapeutic applications:
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Antimicrobial Therapy: Their activity against a range of bacteria and fungi makes them candidates for developing new antimicrobial drugs.
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Cancer Treatment: The anticancer properties of some derivatives suggest potential uses in oncology.
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Kinase Inhibition: Their ability to inhibit kinases like ROCK could lead to treatments for conditions involving abnormal cell migration or morphology.
Data Table: Biological Activities of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Future Directions
Future studies should focus on synthesizing and evaluating the biological activities of specific derivatives like 2-[(3-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one to explore their potential therapeutic applications. Additionally, structure-activity relationship (SAR) studies can help optimize these compounds for improved efficacy and safety profiles.
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